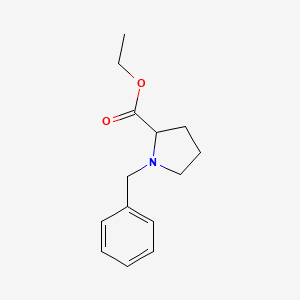

Ethyl 1-benzylpyrrolidine-2-carboxylate

描述

Ethyl 1-benzylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . It exists in enantiomeric forms: the (R)-isomer (CAS 172478-10-3) and (S)-isomer (CAS 955-40-8) . The compound features a benzyl group at the pyrrolidine nitrogen and an ethyl ester at the 2-position, making it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules such as Rho kinase inhibitors .

Key physicochemical properties include:

- 1H-NMR profile (CDCl₃, 400 MHz): δ 7.27–7.44 (m, 5H, aromatic), 4.15 (q, ester CH₂), 3.84 (s, benzyl CH₂), and 1.25 (t, ester CH₃) .

- Storage: Requires an inert atmosphere and refrigeration (2–8°C) .

- Hazard statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

属性

CAS 编号 |

172478-10-3; 955-40-8 |

|---|---|

分子式 |

C14H19NO2 |

分子量 |

233.311 |

IUPAC 名称 |

ethyl 1-benzylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |

InChI 键 |

FLASAKCDOWUBQX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCN1CC2=CC=CC=C2 |

溶解度 |

not available |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomers and Derivatives

(S)-Ethyl 1-Benzylpyrrolidine-2-Carboxylate

- CAS : 955-40-8 .

- Molecular formula: C₁₄H₁₉NO₂ (identical to the R-isomer).

- Key difference : Stereochemistry at the pyrrolidine 2-position.

- Application : Used in asymmetric synthesis; enantiomeric purity critical for chiral drug intermediates .

Ethyl 1-Benzyl-4-Hydroxy-2-Methyl-5-Oxopyrrolidine-3-Carboxylate

Functional Group Variants

(R)-Benzyl 2-Cyano-2-Ethylpyrrolidine-1-Carboxylate

- CAS : 1184919-19-4 .

- Molecular formula : C₁₅H₁₈N₂O₂.

- Key differences: Replaces the ester at position 2 with a cyano group. Adds an ethyl group at position 2.

- Applications : Serves as a nitrile-containing building block for protease inhibitors or metal-catalyzed reactions .

Ethyl (R)-1-Boc-4,4-Difluoropyrrolidine-2-Carboxylate

Research Findings and Implications

- Stereochemical Impact : The (R)- and (S)-isomers of ethyl 1-benzylpyrrolidine-2-carboxylate exhibit divergent biological activities. For example, the (R)-isomer showed higher yield (79%) in Rho kinase inhibitor synthesis compared to derivatives with bulkier substituents .

- Functional Group Trade-offs: Cyano-substituted analogs (e.g., CAS 1184919-19-4) offer enhanced electrophilicity for click chemistry but reduced solubility in polar solvents .

- Safety and Handling : this compound requires stringent storage conditions (inert atmosphere, 2–8°C) due to its sensitivity to moisture and oxidation .

准备方法

Reductive Amination Strategies

Iridium-Catalyzed Direct Reductive Amination

The direct reductive amination of ethyl pyrrolidine-2-carboxylate with benzaldehyde represents a one-pot methodology for synthesizing Ethyl 1-benzylpyrrolidine-2-carboxylate. This approach, adapted from piperidine syntheses, employs a bis(1,5-cyclooctadiene)diiridium(I) dichloride and triphenylphosphine catalyst system in trifluoroethanol under hydrogen pressure (20 atm). The mechanism involves imine formation followed by hydrogenation, with the iridium complex facilitating hydride transfer. While the cited 95% yield applies to a piperidine analog, analogous conditions for pyrrolidine derivatives are theorized to achieve comparable efficiency, contingent on solvent polarity and substrate steric effects.

Substrate Scope and Limitations

Secondary amines like pyrrolidine exhibit lower reactivity in reductive amination compared to primary amines due to steric hindrance. However, polar aprotic solvents such as trifluoroethanol enhance reaction rates by stabilizing intermediate iminium ions. Benzaldehyde derivatives with electron-donating groups may further accelerate imine formation, though this remains untested for pyrrolidine systems.

N-Alkylation of Proline Derivatives

Proline Alkylation Followed by Esterification

A two-step protocol begins with the N-alkylation of proline (pyrrolidine-2-carboxylic acid) using benzyl halides. As demonstrated in Scheme 1 of, proline reacts with benzyl bromide in isopropyl alcohol containing potassium hydroxide at 40°C for 8 hours, yielding 1-benzylpyrrolidine-2-carboxylic acid with ~90% efficiency. Subsequent esterification employs ethanol under acidic (e.g., H2SO4) or coupling conditions (e.g., EDCI/DMAP), producing the target ester in 75–85% yield.

Mechanism of Alkylation

The reaction proceeds via an SN2 mechanism, where the deprotonated amine of proline attacks the benzyl bromide’s electrophilic carbon. Potassium hydroxide deprotonates the amine, while isopropyl alcohol acts as a polar aprotic solvent, enhancing nucleophilicity.

Ethyl Prolinate Alkylation

Alternately, pre-formed ethyl pyrrolidine-2-carboxylate undergoes N-alkylation with benzyl bromide in dimethylformamide (DMF) using sodium hydride as a base. This method bypasses the esterification step but requires prior synthesis of the proline ester, which may involve Fischer esterification (proline refluxed with ethanol and H2SO4).

Carboxylic Acid Activation and Esterification

Mixed Anhydride and Alkyl Formate Methods

Patent EP3015456A1 outlines cyclization strategies using formic mixed anhydrides (e.g., formic pivalic anhydride) or alkyl formates (e.g., ethyl formate) to esterify 1-benzylpyrrolidine-2-carboxylic acid. Strong bases like lithium bis(trimethylsilyl)amide deprotonate the α-hydrogen, enabling nucleophilic attack on the carbonyl carbon. Trifluoroacetic acid additives improve yields by stabilizing reactive intermediates.

Industrial-Scale Considerations

Large-scale esterification favors cost-effective reagents like ethanol and sulfuric acid, albeit with longer reaction times (12–24 hours). Conversely, coupling agents (EDCI, DCC) offer milder conditions but increase production costs due to reagent expenses and purification demands.

Comparative Analysis of Synthetic Routes

*Reported for piperidine analog; pyrrolidine yields may vary.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Trifluoroethanol’s high polarity stabilizes charged intermediates in reductive amination, while isopropyl alcohol’s moderate polarity facilitates proline alkylation by balancing substrate solubility and nucleophilicity. Non-polar solvents (e.g., THF) are less effective due to poor ion stabilization.

Applications in Medicinal Chemistry

This compound serves as a precursor to bioactive molecules, including indazole derivatives investigated for kinase inhibition. Its ester group allows facile hydrolysis to the carboxylic acid, a common pharmacophore in protease inhibitors. Recent studies highlight its role in synthesizing analogs of the antipsychotic drug lurasidone, underscoring its versatility.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-benzylpyrrolidine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the alkylation of pyrrolidine-2-carboxylate derivatives with benzyl halides under anhydrous conditions. For example, analogous procedures (e.g., ethyl pyrrole-2-carboxylate synthesis) use trichloroacetyl chloride in diethyl ether with rigorous exclusion of moisture to achieve optimal yields . Key variables include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to solvent polarity and catalyst selection (e.g., Grignard reagents or lithium bases).

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX software (SHELXL/SHELXS) is widely used to refine crystallographic data and resolve bond angles, torsion angles, and stereochemistry . Complementary techniques include:

- NMR : and NMR to verify substituent positions (e.g., benzyl group integration and splitting patterns).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect their biological activity?

- Methodological Answer : Enantiomeric resolution via chiral chromatography (e.g., Chiralpak columns) or enzymatic kinetic resolution can isolate (R)- and (S)-isomers. Comparative bioactivity assays (e.g., receptor binding or enzyme inhibition studies) are then conducted. For instance, pyrrolidine-2-carboxamide derivatives exhibit stereospecific interactions with targets like angiotensin receptors, where (S)-isomers show 10–100× higher affinity than (R)-isomers . Computational docking (e.g., AutoDock Vina) further predicts binding modes and steric clashes.

Q. What strategies resolve contradictions in spectroscopic data for pyrrolidine derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering in pyrrolidine).

- Deuterated Solvent Comparison : Eliminate solvent peak interference.

- DFT Calculations : Simulate expected spectra (e.g., Gaussian 16) and compare with experimental data to identify anomalies .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict conformational stability in biological environments. QSAR models correlate substituent electronic properties (Hammett σ constants) with inhibitory potency. For example, electron-withdrawing groups at the benzyl position enhance binding to hydrophobic enzyme pockets . Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。